Technical Monograph: 4-((2,2-Dimethylpropoxy)methyl)piperidine
Technical Monograph: 4-((2,2-Dimethylpropoxy)methyl)piperidine
Scaffold Architecture, Synthetic Methodology, and Medicinal Utility
Executive Summary
The compound 4-((2,2-dimethylpropoxy)methyl)piperidine represents a specialized structural motif in medicinal chemistry, combining a polar, basic piperidine core with a highly lipophilic, metabolically robust neopentyl ether tail. Unlike simple alkyl ethers, the inclusion of the 2,2-dimethylpropyl (neopentyl) group introduces significant steric bulk and eliminates
This guide provides a comprehensive technical analysis of this scaffold, focusing on the critical synthetic strategies required to overcome the steric hindrance of the neopentyl group, its physicochemical profile, and its application as a bioisostere in drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule consists of a 4-substituted piperidine ring linked via a methylene spacer to a neopentyl ether. The steric crowding around the ether oxygen is a defining feature, influencing both its synthesis and its binding kinetics in biological targets.
Structural Data Table
| Property | Value / Description | Note |
| IUPAC Name | 4-[(2,2-dimethylpropoxy)methyl]piperidine | |
| CAS Number | 883544-58-9 | Validated Registry |
| Molecular Formula | ||
| Molecular Weight | 185.31 g/mol | Fragment-like |
| pKa (Calc.) | ~10.8 (Piperidine N) | Highly basic secondary amine |
| cLogP | ~2.8 - 3.2 | Moderate Lipophilicity |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 2 (N, O) | |
| Rotatable Bonds | 4 | Flexible linker, rigid tail |
Retrosynthetic Analysis & Strategic Disconnection
A common pitfall in the synthesis of neopentyl ethers is the attempted
To successfully synthesize 4-((2,2-dimethylpropoxy)methyl)piperidine, the disconnection must occur at the unhindered primary carbon of the piperidine linker.
Logical Pathway Visualization
The following diagram illustrates the critical decision tree for synthesis, highlighting the "Forbidden Route" (Neopentyl electrophile) versus the "Viable Route" (Piperidine electrophile).
Figure 1: Retrosynthetic logic flow. Route A is kinetically prohibited; Route B is the industry standard.
Detailed Synthetic Protocol
The most robust method involves the nucleophilic attack of a neopentyl alkoxide on an activated N-protected 4-(hydroxymethyl)piperidine.
Reagents & Precursors
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Starting Material: N-Boc-4-hydroxymethylpiperidine (CAS: 123855-51-6).
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Nucleophile Source: Neopentyl alcohol (2,2-dimethyl-1-propanol).
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Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).
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Activation Reagent: Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl).
Step-by-Step Methodology
Step 1: Activation of the Linker
The alcohol on the piperidine ring must be converted into a good leaving group (Mesylate).
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Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq) in anhydrous DCM.
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Cool to 0°C under nitrogen atmosphere.
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Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (1.2 eq).
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Stir at 0°C for 1 hour, then warm to RT for 2 hours.
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Workup: Wash with NaHCO3, brine, dry over MgSO4, and concentrate to yield the crude mesylate.
Step 2: The Williamson Ether Synthesis (The Critical Step)
Note: Neopentyl alcohol is a poor nucleophile due to steric bulk; using it as the solvent or in large excess with a strong base is often required.
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In a separate flame-dried flask, suspend NaH (2.0 eq) in anhydrous DMF or THF.
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Add Neopentyl alcohol (2.5 eq) dropwise at 0°C. Stir for 30 mins to generate the sodium neopentyloxide species.
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Add the Mesylate intermediate (from Step 1) dissolved in minimal DMF/THF to the alkoxide solution.
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Heat: This reaction requires thermal energy. Heat to 60-80°C for 12-18 hours.
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Monitoring: Monitor by TLC/LCMS for disappearance of the mesylate.
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Workup: Quench with water, extract with EtOAc. The excess neopentyl alcohol (BP ~113°C) can be removed via vacuum distillation or column chromatography.
Step 3: Deprotection
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Dissolve the N-Boc ether intermediate in 1,4-Dioxane.
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Add 4M HCl in Dioxane (excess).
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Stir at RT for 2 hours. Precipitate forms.
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Filter and wash with ether to obtain the 4-((2,2-dimethylpropoxy)methyl)piperidine hydrochloride salt .
Medicinal Chemistry Applications
Metabolic Stability (The Neopentyl Advantage)
The primary value of this structure lies in the neopentyl group . In standard alkyl ethers (e.g., n-propyl), Cytochrome P450 enzymes can hydroxylate the carbon alpha to the ether oxygen, leading to O-dealkylation.
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Mechanism Block: The neopentyl group has no protons on the
-carbon relative to the ether oxygen, and the -carbon is sterically shielded by the tert-butyl tail. This dramatically reduces the rate of oxidative metabolism at this site.
Lipophilicity & CNS Penetration
The addition of the neopentyl group adds significant lipophilicity (+2.0 logP relative to methyl ether) without introducing a hydrogen bond donor. This modification is frequently used to:
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Increase Blood-Brain Barrier (BBB) penetration: By masking polar surface area.
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Fill Hydrophobic Pockets: The spherical, bulky nature of the neopentyl group is excellent for filling large hydrophobic cavities in GPCRs (e.g., Muscarinic receptors, Sigma-1 receptors).
Pharmacophore Mapping
Figure 2: Pharmacophore nodes and interaction types.
References
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United States Environmental Protection Agency (EPA). Chemical Data Reporting: 4-[(2,2-Dimethylpropoxy)methyl]piperidine (CAS 883544-58-9). [Link][1]
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Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Academic Press. (Context: Bioisosteric replacement and ether stability).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3][4][5] Oxford University Press. (Context: Williamson Ether Synthesis constraints on neopentyl systems).
-
PubChem. Compound Summary: 4-[(2-methylpropoxy)methyl]piperidine (Structural Analog). [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
